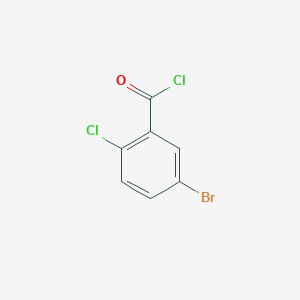

5-ブロモ-2-クロロベンゾイルクロリド

概要

説明

5-Bromo-2-chlorobenzoyl chloride is an organochlorine compound that is used in a variety of synthetic processes. It is a versatile reagent that is used in organic synthesis, as a reagent in catalytic hydrogenation, and in the synthesis of peptides and proteins. 5-Bromo-2-chlorobenzoyl chloride is a colorless liquid at room temperature and has a pungent odor. It is a widely used reagent in laboratories and is commercially available in various grades.

科学的研究の応用

治療薬の製造

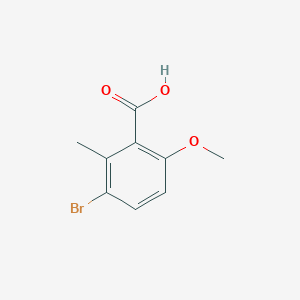

この化合物は、治療用SGLT2阻害剤の製造における重要な中間体である5-ブロモ-2-クロロ-4-(メトキシカルボニル)安息香酸の工業的プロセス規模拡大に重要な役割を果たします .

新規チアゾール誘導体の合成

5-ブロモ-2-クロロベンゾイルクロリドは、新規チアゾール誘導体の合成に使用されてきました。 これらの誘導体は、抗痙攣活性を持つ可能性があります.

光応答性アゾベンゼン誘導体の調製

この化合物は、光応答性アゾベンゼン誘導体の調製に使用されます。 これらの誘導体は、光学データストレージにおける潜在的な用途があります.

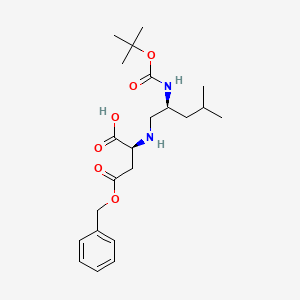

標識および無標識グルクロン酸代謝物の同位体の合成

5-ブロモ-2-クロロベンゾイルクロリドは、ダパグリフロジンのグルクロン酸代謝物の標識および無標識同位体の合成における中間体です .

ダパグリフロジンの合成

作用機序

Mode of Action

5-Bromo-2-chlorobenzoyl chloride interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the kidneys . This leads to a decrease in blood glucose levels, providing a therapeutic effect for diabetes .

Biochemical Pathways

The compound affects the glucose metabolic pathway. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to excretion of glucose in urine . This results in a reduction of blood glucose levels, which is beneficial for diabetes management .

Pharmacokinetics

As an intermediate in the synthesis of sglt2 inhibitors, it’s likely that the final drug product would have good bioavailability and be well-absorbed in the body .

Result of Action

The molecular and cellular effects of 5-Bromo-2-chlorobenzoyl chloride’s action result in a decrease in blood glucose levels . This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine . This mechanism of action is beneficial for the management of diabetes .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chlorobenzoyl chloride can be influenced by various environmental factorsIt’s also worth noting that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIQQJRRMJWMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373603 | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-52-7 | |

| Record name | 5-Bromo-2-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

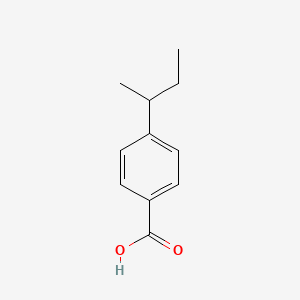

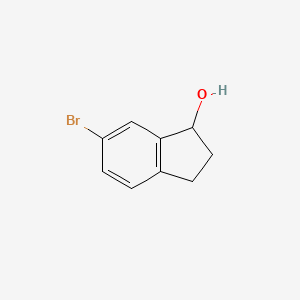

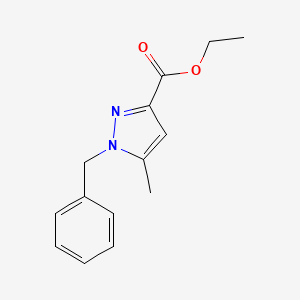

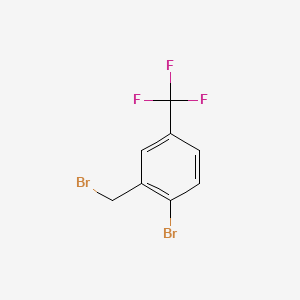

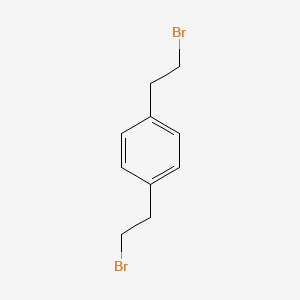

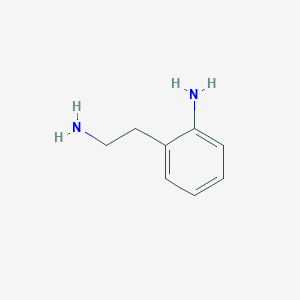

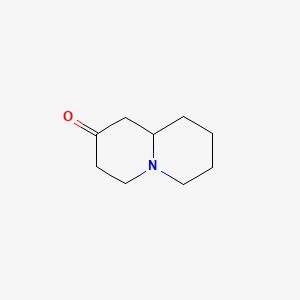

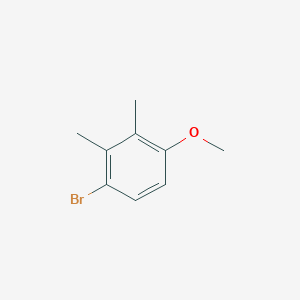

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

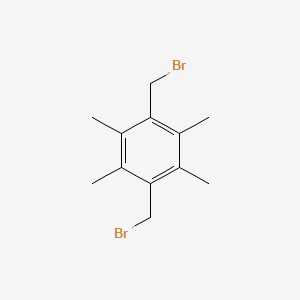

Feasible Synthetic Routes

Q1: What is the role of 5-Bromo-2-chlorobenzoyl chloride in the synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde?

A: 5-Bromo-2-chlorobenzoyl chloride serves as a crucial intermediate in the multi-step synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde []. The paper describes its reaction with phenetole to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, which is further modified to achieve the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)